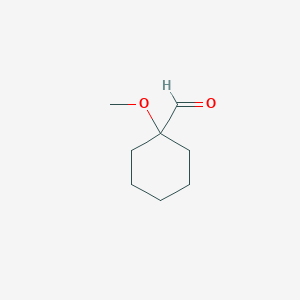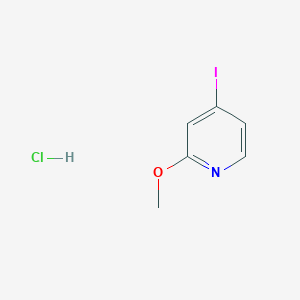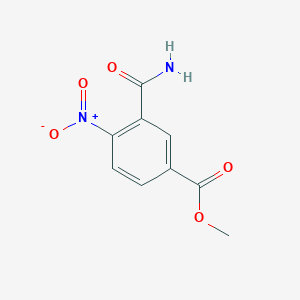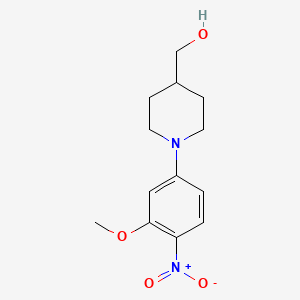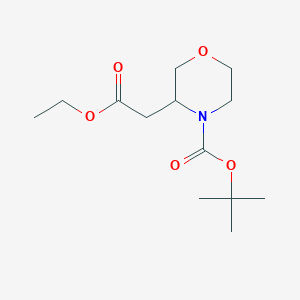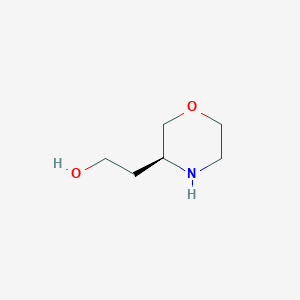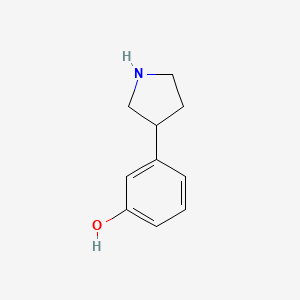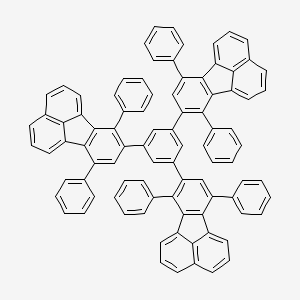
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzene core substituted with three fluoranthene units, each further substituted with phenyl groups. The intricate structure of this compound makes it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where fluoranthene derivatives are coupled with a benzene core under palladium-catalyzed conditions. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and controlled synthesis of large quantities of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, halogenating agents for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced fluoranthene derivatives.
Substitution: Nitro or halogen-substituted fluoranthene derivatives.
Scientific Research Applications
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s photophysical properties, making it useful in applications such as fluorescence sensing and electronic devices. The pathways involved include the excitation of electrons to higher energy states, followed by emission of light upon relaxation .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-aminophenyl)benzene: Known for its use in the synthesis of covalent organic frameworks (COFs).
1,3,5-tris(4-formylphenyl)benzene: Used in the synthesis of COFs and other porous materials.
1,3,5-tris(4-bromophenyl)benzene: Utilized in cross-coupling reactions for the synthesis of complex organic molecules.
Uniqueness
1,3,5-tris(7,10-diphenylfluoranth-8-yl)benzene is unique due to its extended π-conjugation and bulky substituents, which impart distinct photophysical and electronic properties. These characteristics make it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
IUPAC Name |
8-[3,5-bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H54/c1-7-25-55(26-8-1)73-52-76(82(61-31-13-4-14-32-61)88-70-46-22-40-58-37-19-43-67(79(58)70)85(73)88)64-49-65(77-53-74(56-27-9-2-10-28-56)86-68-44-20-38-59-41-23-47-71(80(59)68)89(86)83(77)62-33-15-5-16-34-62)51-66(50-64)78-54-75(57-29-11-3-12-30-57)87-69-45-21-39-60-42-24-48-72(81(60)69)90(87)84(78)63-35-17-6-18-36-63/h1-54H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMGAAHLCWOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C3=C2C4=CC=CC5=C4C3=CC=C5)C6=CC=CC=C6)C7=CC(=CC(=C7)C8=C(C9=C(C1=CC=CC2=C1C9=CC=C2)C(=C8)C1=CC=CC=C1)C1=CC=CC=C1)C1=C(C2=C(C3=CC=CC4=C3C2=CC=C4)C(=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
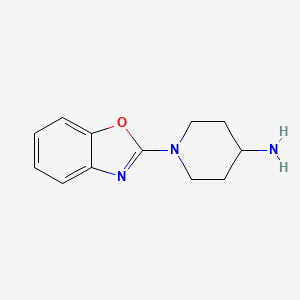
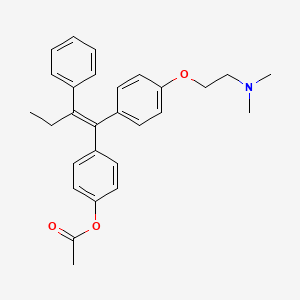
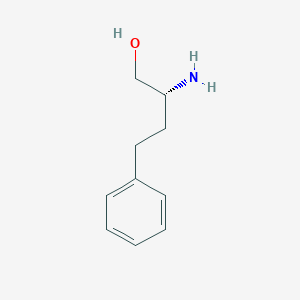
![3-(1-Azabicyclo[2.2.2]octan-3-yl)propan-1-ol](/img/structure/B3283078.png)
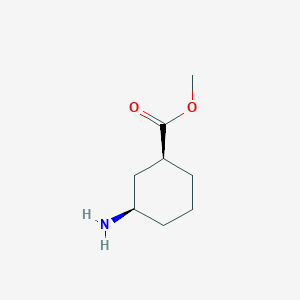
![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)
